molecular formula C8H5ClN2O3 B115646 2-(Chloromethyl)-4-nitro-1,3-benzoxazole CAS No. 143708-26-3

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Cat. No.: B115646
CAS No.: 143708-26-3
M. Wt: 212.59 g/mol
InChI Key: RTWKRGSOUYVHPR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and nitric acid. The process can be summarized in the following steps:

    Nitration: 2-Aminophenol is nitrated using nitric acid to form 2-amino-4-nitrophenol.

    Cyclization: The nitrated product undergoes cyclization with chloroacetic acid in the presence of a dehydrating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Reduction: Formation of 2-(Chloromethyl)-4-amino-1,3-benzoxazole.

    Oxidation: Formation of various oxidized benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-nitro-1,3-benzimidazole
  • 2-(Chloromethyl)-4-nitro-1,3-benzothiazole
  • 2-(Chloromethyl)-4-nitro-1,3-benzoxazine

Uniqueness

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-(chloromethyl)-4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWKRGSOUYVHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433777
Record name 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143708-26-3
Record name 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a RT solution of 2-amino-3-nitrophenol (14.7 g, 95 mmol, 1.0 equiv) in 2-methoxyethylether (136 mL) was added 2-chloro-1,1,1-triethoxyethane (19.1 g, 97.3 mmol, 1.02 equiv) and p-toluene sulfonic acid hydrate (25 mg, 0.13 mmol, 0.2 equiv). The resulting mixture was heate to reflux overnight. After the reaction was cooled to RT, the solvent was removed in vacuo. The solid was suspended in methanol (40 mL), stirred and filtered to provide the desired product as a red solid (3.61 g). The filtrate provided an additional 9.8 g of the title compound through an additional methanol treatment (13.4 g, 98% combined).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

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